Methyl 2-(2-iodophenyl)acetate
Overview
Description
Methyl 2-(2-iodophenyl)acetate is a useful research compound. Its molecular formula is C9H9IO2 and its molecular weight is 276.073. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Drug Intermediate Preparation
Methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate, an experimentally significant drug intermediate, can be synthesized from 2-bromothiophene using Grignard reagents, with methyl 2-(2-iodophenyl)acetate playing a role in the process. This method, with a yield of 55.3%, holds potential for undergraduate organic chemistry experiments, fostering interest in scientific research and skill development (W. Min, 2015).
Polymerization and Material Science
Controlled/living radical polymerization of vinyl acetate can be achieved using a degenerative transfer process with alkyl iodides, including this compound derivatives. This method allows the synthesis of poly(vinyl acetate) with precise molecular weights and low polydispersity. Such developments in polymerization are significant for material science and industrial applications (M. Iovu, K. Matyjaszewski, 2003).
Catalysis and Chemical Reactions
1-(2-Iodophenyl)-1H-tetrazole, synthesized using 2-iodoaniline (related to this compound), has been successfully used as a ligand in Pd(II) catalyzed Heck reactions. Such ligands and catalytic processes are vital in creating cross-coupled products in chemistry, leading to the development of new materials and drugs (A. Gupta, C. Song, C. Oh, 2004).
Green Chemistry and Environmental Applications
In the field of green chemistry and environmental applications, ionic liquids, like N-methyl-2-hydroxyethylammonium acetate, derived from carboxylic acids (linked to this compound), have shown promise for CO2 capture and natural gas sweetening. High-pressure CO2 solubility studies in these ionic liquids contribute to developing more sustainable and environmentally friendly technologies (S. Mattedi et al., 2011).
Properties
IUPAC Name |
methyl 2-(2-iodophenyl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO2/c1-12-9(11)6-7-4-2-3-5-8(7)10/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHWTTUTWBNFGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=CC=C1I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods III
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